molecular formula C12H8Cl2N2O2S B2740059 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide CAS No. 941916-49-0

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide

Cat. No.: B2740059
CAS No.: 941916-49-0
M. Wt: 315.17
InChI Key: UTLXENRZENFERN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide is a synthetic compound based on a thiophene carboxamide scaffold, a structure recognized in medicinal chemistry for its versatile pharmacological properties and potential in targeting various disease mechanisms . Thiophene derivatives are particularly attractive in drug discovery due to their aromaticity and planarity, which enhance receptor binding, and a chemical structure that allows for functionalization to improve selectivity and potency . Although specific studies on this exact compound are limited, research on highly analogous molecules provides strong insight into its potential research value. One primary area of investigation for this chemical class is as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2) . SMS2 is a key enzyme in the synthesis of sphingomyelin, a lipid that plays a crucial role in cell membrane structure and signaling . Elevated levels of sphingomyelin are associated with inflammatory conditions; thus, SMS2 inhibitors represent a novel strategy for researching therapies for diseases like dry eye disease (DED) by reducing pro-inflammatory cytokines and protecting corneal epithelial cells . Related compounds have demonstrated significant efficacy in alleviating disease symptoms in preclinical models, highlighting the promise of this molecular framework . Furthermore, thiophene carboxamide derivatives have shown substantial promise in oncology research, exhibiting cytotoxic effects across a range of cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanisms of action for compounds in this class include the activation of caspase 3/7, induction of mitochondrial depolarization, and disruption of redox homeostasis, leading to apoptosis in cancer cells . The ability to functionalize the core scaffold allows researchers to fine-tune these properties for improved efficacy and selectivity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-6-1-2-7(9(14)5-6)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXENRZENFERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with thiophene-3-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Table 1: Structural Comparison of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide and Analogues
Compound Name Core Structure Key Substituents Functional Groups Reference
This compound (Target) Thiophene 2,4-Dichlorobenzamido at C2; carboxamide at C3 Carboxamide -
4-(4-Chlorophenyl)-2-(2,4-dichlorobenzamido)thiophene-3-carboxylic acid (44) Thiophene 4-Chlorophenyl at C4; carboxylic acid at C3 Carboxylic acid
2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide (1-78) Thiophene 3,5-Dichlorobenzamido at C2 (positional isomer) Carboxamide
Compound 8: 2-[(2,4-Dichlorobenzoyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Tetrahydrocyclohepta[b]thiophene 2,4-Dichlorobenzamido at C2; pyridin-2-yl carboxamide at C3; fused cycloheptane ring Carboxamide
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Thiophene Methyl ester at C3; 4-methyl at C4; ethoxyphenyl carbamoyl at C5 Ester, carbamoyl

Key Observations:

  • Positional Isomerism: Compound 1-78 (3,5-dichloro substitution) differs from the target compound in the benzamido group’s halogen positioning.
  • Functional Group Variations: The carboxylic acid in compound 44 increases polarity, likely reducing bioavailability compared to the carboxamide group in the target compound .

Physicochemical Properties

Table 2: Physicochemical Data of Analogues
Compound Name Melting Point (°C) Solubility Trends Key Analytical Data Reference
Target Compound Not reported Likely moderate (carboxamide) Not provided -
Compound 44 239–240 Low (carboxylic acid) HRMS: [M–H]⁻ 423.9368; NMR confirmed
Compound 8 190–191 Moderate (pyridinyl carboxamide) ¹H-NMR (CDCl₃): δ 7.88 (s, 2H), 7.42 (m)
Compound 1-78 Not reported Similar to target compound Synthetic protocol reported

Insights:

  • The carboxylic acid in compound 44 contributes to a higher melting point (239–240°C) compared to carboxamide-containing analogues, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Compound 8’s pyridin-2-yl carboxamide may enhance solubility in polar solvents due to nitrogen’s lone-pair electrons, though its cycloheptane ring could offset this via hydrophobicity .

Biological Activity

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 941916-49-0
  • Molecular Formula: C11H8Cl2N2O2S
  • Molecular Weight: 303.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit various enzymes related to cancer cell proliferation.
  • Antiviral Activity: Research indicates that it may exhibit antiviral properties, particularly against hepatitis B virus (HBV) by disrupting viral replication processes.

Antiviral Activity

A study highlighted the compound's potential as an antiviral agent. It was found to inhibit HBV replication effectively at nanomolar concentrations without cytotoxic effects on host cells. This suggests a promising therapeutic application for chronic HBV infections.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies showed that it induces apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression. The compound's structure allows it to interact with key proteins involved in these processes.

Study on Hepatitis B Virus

In a study focused on hepatitis B, analogues of this compound were synthesized and evaluated for their ability to bind to the HBV core protein (Cp). The most potent analogue exhibited an EC50 value of 3.4 μM, demonstrating effective inhibition of HBV total DNA production without cytotoxicity (CC50 >100 μM). This study underscores the compound's potential as a lead for developing new antiviral drugs against HBV .

Anticancer Evaluation

In another investigation, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM across different cancer types. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis and inhibits key signaling pathways associated with tumor growth .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityEC50 (μM)CC50 (μM)Notes
This compoundAntiviral3.4>100Effective against HBV
Compound AAnticancer5 - 15<50Induces apoptosis
Compound BAntifungal<10>100Broad-spectrum antifungal activity

Q & A

Q. What are the standard synthetic routes for 2-(2,4-dichlorobenzamido)thiophene-3-carboxamide, and how is purity ensured?

The compound is typically synthesized via acylation of the thiophene-3-carboxamide core using 2,4-dichlorobenzoyl chloride. A representative method involves refluxing the amine intermediate with the acyl chloride in anhydrous dichloromethane under nitrogen, followed by quenching with ice/water and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) . Purity is confirmed using HPLC and structural validation via 1^1H NMR (e.g., aromatic protons at δ 7.4–8.1 ppm for dichlorophenyl groups) and mass spectrometry (expected molecular ion [M+H]+^+ matching theoretical mass) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, amide NH signals near δ 10–12 ppm) .
  • Mass spectrometry : ESI-MS or HRMS for molecular weight validation .
  • IR spectroscopy : Identification of amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening should include:

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ampicillin .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50} values .

Q. What safety precautions are necessary during handling?

Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources due to potential dust combustibility. Store in airtight containers at 2–8°C, and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield improvements may involve:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) can enhance acylation efficiency.
  • Catalyst use : DMAP or triethylamine to accelerate reaction kinetics .
  • Temperature control : Stepwise heating (e.g., 0°C → room temp → reflux) to minimize side reactions.
  • Purification : Gradient flash chromatography or recrystallization (e.g., ethanol/water) for higher purity .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

  • Cross-validate with 2D NMR : HSQC and HMBC to assign ambiguous proton/carbon signals.
  • X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry of dichlorophenyl substitution) .
  • LC-MS/MS fragmentation : Confirm molecular integrity and detect trace impurities .

Q. What computational methods predict its binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like M. tuberculosis Pks13 (grid box centered on active site, exhaustiveness = 20) .
  • MD simulations : AMBER or GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., Cl position) with bioactivity .

Q. How can mechanistic studies elucidate its antimicrobial action?

  • Enzymatic assays : Measure inhibition of bacterial fatty acid synthesis (e.g., Pks13 activity via NADH consumption) .
  • SEM/TEM imaging : Assess morphological changes in treated microbial cells (e.g., cell wall disruption) .
  • Resistance profiling : Serial passage experiments to identify mutation hotspots in target genes .

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